molecular formula C23H26N4O6S B3020030 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 533870-28-9

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B3020030
CAS No.: 533870-28-9
M. Wt: 486.54
InChI Key: BZTGTOSOXODCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The sulfonyl moiety at position 4 of the benzamide is linked to a 2-methylpiperidine, contributing to its unique steric and electronic profile.

Synthesis pathways for analogous compounds (e.g., ) involve condensation of hydrazide derivatives with carbon disulfide under basic conditions to form the oxadiazole ring, followed by sulfonylation and piperidine coupling .

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-15-6-4-5-13-27(15)34(29,30)18-10-7-16(8-11-18)21(28)24-23-26-25-22(33-23)19-12-9-17(31-2)14-20(19)32-3/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTGTOSOXODCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an oxadiazole ring, which is known for its diverse biological activities. The presence of a sulfonamide moiety and a dimethoxyphenyl group enhances its pharmacological potential.

Molecular Details:

  • Molecular Formula: C15H18N4O4S
  • Molecular Weight: 358.39 g/mol

Compounds containing oxadiazole rings have been reported to exhibit various biological activities, including:

  • Antimicrobial Activity: Oxadiazoles are known for their bactericidal properties against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This can be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
  • Anticancer Properties: Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of kinase activity .

Pharmacological Studies

Recent studies have explored the pharmacokinetics and biological activities of related oxadiazole derivatives. The following table summarizes findings from various research articles regarding the biological activity of similar compounds:

Compound Activity Target Organism/Cell Line IC50/EC50 Value
1AntimicrobialStaphylococcus aureus10 µM
2CytotoxicA549 (lung cancer)20 µM
3Anti-inflammatoryRAW 264.7 (macrophages)5 µM
4AnticancerHeLa (cervical cancer)15 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds similar to this compound exhibited substantial bactericidal activity with minimal cytotoxicity to human cell lines such as L929 .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays conducted on A549 and HepG2 cell lines demonstrated that certain derivatives led to increased cell viability at specific concentrations. For instance, a related oxadiazole derivative showed over 100% viability at concentrations lower than 100 µM, indicating potential for therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Structural Variations and Key Features

Compound Name Oxadiazole Substituent Sulfonyl Group Molecular Formula Molecular Weight Key Characteristics
Target Compound 2,4-Dimethoxyphenyl 2-Methylpiperidin-1-yl Not explicitly provided - Electron-donating methoxy groups enhance lipophilicity and potential receptor binding .
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () 3-Methoxyphenyl Dipropylsulfamoyl C22H26N4O5S 482.5 Bulkier sulfamoyl group increases steric hindrance; may reduce membrane permeability .
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide () 5-Chlorothiophen-2-yl Piperidin-1-yl C20H18ClN5O4S2 ~491.6* Chlorothiophene introduces electron-withdrawing effects and heterocyclic π-π interactions .
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide () 3-(Methylsulfonyl)phenyl Piperidin-1-yl C21H22N4O6S2 490.6 Polar methylsulfonyl group improves aqueous solubility but may limit blood-brain barrier penetration .
N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide () 2,5-Dimethylphenyl 4-Methylpiperidin-1-yl C23H26N4O4S 454.5 Methyl groups reduce steric bulk compared to methoxy, potentially enhancing metabolic stability .

*Calculated based on molecular formula from .

Substituent Impact Analysis

  • Oxadiazole Substituents: Methoxy Groups (Target): Electron-donating methoxy groups increase lipophilicity and may enhance binding to hydrophobic pockets in target proteins. In contrast, methyl groups () offer reduced polarity but lower steric hindrance . Methylsulfonyl (): Enhances polarity and hydrogen-bonding capacity, which could improve solubility but reduce cell permeability .
  • 4-Methylpiperidin-1-yl (): The methyl group at position 4 may alter conformational flexibility compared to the target compound . Dipropylsulfamoyl (): The larger N,N-dipropyl group increases hydrophobicity, which might improve lipid bilayer penetration but reduce solubility .

Research Findings and Implications

  • Antimicrobial Activity : Compounds with electron-withdrawing substituents (e.g., ) often show enhanced activity against Gram-negative bacteria due to improved membrane interaction .
  • Metabolic Stability : Methyl-substituted analogs () may exhibit longer half-lives compared to methoxy derivatives (Target), as methoxy groups are prone to demethylation .
  • Synthetic Feasibility : The use of LiH in DMF () for sulfonylation highlights a scalable route for piperidine-coupled benzamides, applicable to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.